molecular formula C5H10FNO2 B13581759 Ethyl 3-amino-2-fluoropropanoate

Ethyl 3-amino-2-fluoropropanoate

Cat. No.: B13581759
M. Wt: 135.14 g/mol
InChI Key: UOJRHPZOSHOMRW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-fluoropropanoate is an organic compound with the molecular formula C5H10FNO2 It is a derivative of propanoic acid, featuring an amino group and a fluorine atom attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2-fluoropropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-fluoropropanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-fluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Ethyl 3-amino-2-fluoropropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-fluoropropanoate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-2-fluoropropanoate is unique due to the presence of both amino and fluorine groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex molecules makes it valuable in research and industrial settings .

Properties

Molecular Formula

C5H10FNO2

Molecular Weight

135.14 g/mol

IUPAC Name

ethyl 3-amino-2-fluoropropanoate

InChI

InChI=1S/C5H10FNO2/c1-2-9-5(8)4(6)3-7/h4H,2-3,7H2,1H3

InChI Key

UOJRHPZOSHOMRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN)F

Origin of Product

United States

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